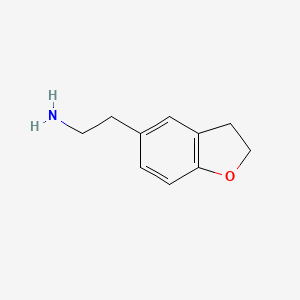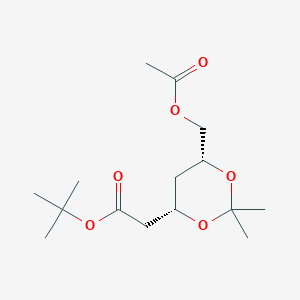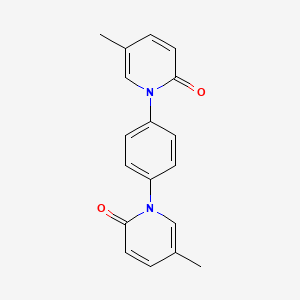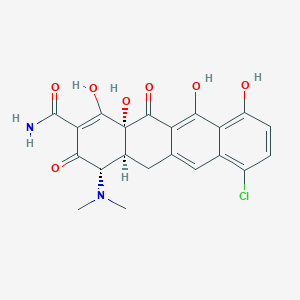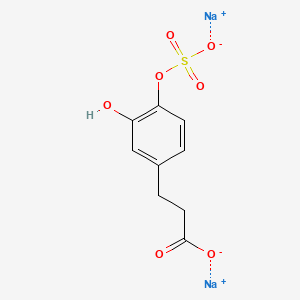
3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt is a chemical compound with a unique molecular structure. It is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt typically involves the sulfonation of 3-hydroxybenzenepropanoic acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The product is then purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated compounds, and substituted benzenepropanoic acids .
Scientific Research Applications
3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt involves its interaction with specific molecular targets and pathways. The sulfooxy group plays a crucial role in its reactivity and biological activity. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-pyranones: These compounds, such as kojic acid, share similar structural features and biological activities.
Sulfonated Benzene Derivatives: Compounds like benzenesulfonic acid sodium salt have similar sulfonation patterns and chemical reactivity.
Uniqueness
3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt is unique due to its specific combination of hydroxyl and sulfooxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8Na2O7S |
|---|---|
Molecular Weight |
306.20 g/mol |
IUPAC Name |
disodium;3-(3-hydroxy-4-sulfonatooxyphenyl)propanoate |
InChI |
InChI=1S/C9H10O7S.2Na/c10-7-5-6(2-4-9(11)12)1-3-8(7)16-17(13,14)15;;/h1,3,5,10H,2,4H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |
InChI Key |
MSPJFQCWRQCOPP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


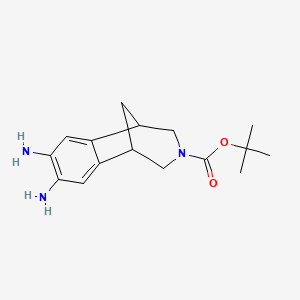

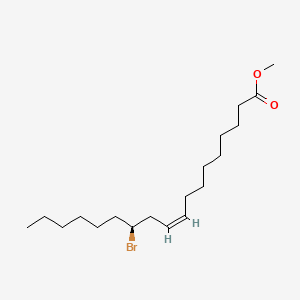
![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)
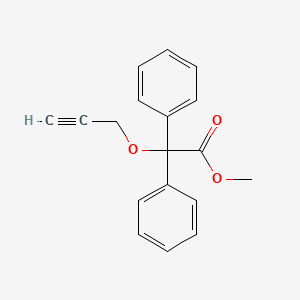
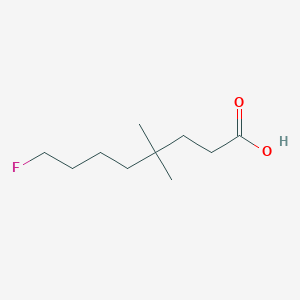
![2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)

